molecular formula C13H13NO B11901364 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol

1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B11901364
M. Wt: 199.25 g/mol
InChI Key: WTGAYFIRWBJZLZ-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a pyrrole ring fused to an indene structure, with a hydroxyl group attached to the indene moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of 1-(2-alkynylphenyl)-2-enone with 2-isocyanoacetate in the presence of a silver triflate catalyst and water. This tandem reaction forms four bonds during the process, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally friendly solvents like water or ethanol, can be considered to minimize environmental impact .

Chemical Reactions Analysis

Cyclization and Tandem Reactions

The compound participates in silver-catalyzed tandem reactions to form polycyclic systems. For example:

Reaction Conditions Product Yield Source
Tandem annulation with 2-isocyanoacetateAgOTf (10 mol%), H₂O, 80°C, 12 h3-(1H-Pyrrol-3-yl)-1H-inden-1-one derivatives65–78%

Mechanistically, the hydroxyl group facilitates intramolecular cyclization via nucleophilic attack, forming a ketone intermediate. The pyrrole nitrogen acts as a directing group for regioselective bond formation .

Multicomponent Syntheses

Under solvent-free conditions, the compound reacts with alkyl 2-aminoesters and 1,3-dicarbonyl compounds to generate trisubstituted pyrrols:

Components Catalyst Temperature Product Yield Source
L-Tryptophan derivatives, dicarbonylsKOH (catalytic)170°C, 5 min2,4,5-Trisubstituted-1H-pyrrol-3-ols15–45%

Key steps include:

  • Nucleophilic attack by the amine on the carbonyl group.

  • 5-exo-trig cyclization to form dihydropyrrolones.

  • Tautomerization to stabilize the aromatic pyrrol system .

Acid/Base-Mediated Rearrangements

The hydroxyl group undergoes acid-catalyzed dehydration or base-mediated epoxide formation:

Reagent Conditions Product Application Source
H₂SO₄ (conc.)Reflux, 6 h1H-Inden-1-one derivativesHeterocyclic intermediates
NaOCl, NaOH0°C, 2 hEpoxy-inden-pyrrol hybridsBioactive scaffold synthesis

DFT studies confirm that electron-withdrawing groups (e.g., ester) stabilize intermediates by lowering LUMO energy (ΔG° = −23.4 kcal/mol) .

Catalytic Cross-Coupling

Indium(III) chloride promotes coupling with propargyloxybenzaldehydes:

Partner Catalyst Conditions Product Yield Source
2-PropargyloxybenzaldehydesInCl₃ (2 mol%)p-Xylene, 140°C, 2 hBenzooxazepino-pyrroloquinoxalines50–83%

This one-pot process forms three new bonds (C–C, C–N, C–O) via:

  • Imine formation.

  • Electrophilic aromatic substitution.

  • H-shift tautomerization .

Oxidation and Reduction

The secondary alcohol is redox-active:

Reagent Product Selectivity Source
PCC (pyridinium chlorochromate)2,3-Dihydro-1H-inden-1-one>90%
NaBH₄, MeOHDiol derivatives78%

Oxidation proceeds via a radical mechanism, while reduction retains the pyrrole aromaticity .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a valuable candidate for research in pharmacology and medicinal chemistry. Key areas of interest include:

Anticancer Activity

Research has indicated that derivatives of indole compounds similar to 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol show promising anticancer properties. For instance, studies have demonstrated that modifications to the structure can enhance growth inhibition in various cancer cell lines. A notable case study highlighted the effectiveness of such derivatives in inhibiting tumor growth in vitro and in vivo models .

Neuroprotective Effects

In models of neurodegenerative diseases such as Alzheimer's, this compound has shown potential neuroprotective effects. A study reported that treatment with the compound improved cognitive functions and reduced neuroinflammation markers in animal models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it disrupts bacterial cell membranes and inhibits metabolic pathways critical for bacterial survival .

Case Studies

Study Focus Findings
Case Study 1 Anticancer ScreeningCompounds similar to this structure exhibited potent growth inhibition across multiple cancer cell lines .
Case Study 2 NeuroprotectionThe compound significantly improved cognitive function in Alzheimer's models .
Case Study 3 Antimicrobial ActivityEffective against both Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption .

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

    1-(1H-Pyrrol-1-yl)phenyl derivatives: These compounds share the pyrrole ring structure but differ in the substituents attached to the phenyl ring.

    2-(2-methyl-1H-pyrrol-3-yl) derivatives: These compounds have a similar pyrrole ring but with different substituents at the 2-position.

Uniqueness: 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is unique due to its fused indene-pyrrole structure and the presence of a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H13NOC_{13}H_{13}NO, with a molecular weight of 199.25 g/mol. The compound features a bicyclic structure integrating a pyrrole ring with an indene moiety, characterized by a hydroxyl group attached to the indene framework. This unique arrangement contributes to its diverse chemical reactivity and biological activity .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Neuroprotective Effects

  • Studies have suggested that compounds with similar structures may possess neuroprotective properties. The modulation of neurotransmitter receptors could be a mechanism through which this compound exerts its effects.

2. Anticancer Potential

  • Compounds structurally related to this compound have shown promise in cancer research. For instance, analogues have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

3. Antimicrobial Activity

  • There is evidence suggesting that nitrogen heterocycles like pyrrole derivatives can exhibit antimicrobial properties. The exploration of such compounds for their ability to combat bacterial infections is ongoing, with some derivatives showing effective inhibition against pathogenic strains .

The biological activity of this compound can be attributed to several mechanisms:

Binding Affinity Studies

  • Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is crucial for drug design aimed at enhancing efficacy while minimizing side effects.

Cytotoxicity Evaluation

  • In vitro studies have evaluated the cytotoxicity of this compound against different cell lines. For example, compounds with similar structures have shown dose-dependent cytotoxicity against cancer cells, suggesting that this compound may also exhibit similar properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Structural Features Unique Properties
2-Methoxy-2,3-dihydro-1H-indeneContains a methoxy groupPotential as PPARα modulators
5-Methoxy-2,3-dihydro-1H-indeneSimilar bicyclic structureUnique substitution pattern affecting activity
3-(1H-Pyrrol-2-yldimethyl)indoleIntegrates an indole moietyNotable for anti-cancer properties

The uniqueness of this compound lies in its specific substitution patterns and functional groups that may impart distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the efficacy of various derivatives related to this compound:

Antileishmanial Activity

  • A study on pyrroloquinolinone derivatives demonstrated promising antileishmanial activity with certain compounds showing IC50 values as low as 5.35 μM against Leishmania donovani . While not directly related to 1-(1H-Pyrrol-3-yldihydro)-indene derivatives, these findings highlight the potential for similar structures to exhibit significant biological activities.

Antiviral Properties

  • Research has indicated that some pyrrole-containing compounds can inhibit viral replication. For instance, certain derivatives showed effective inhibition against hepatitis C virus replication at micromolar concentrations . This suggests that exploring the antiviral potential of 1-(1H-Pyrrol-3-yldihydro)-indene could be worthwhile.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(1H-Pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol to improve yield and purity?

Methodological Answer: To optimize synthesis, focus on solvent selection, catalyst efficiency, and purification steps. For example:

  • Solvent Systems : Use mixed solvents like PEG-400:DMF (2:1) to enhance solubility of intermediates, as demonstrated in triazole-indole syntheses .
  • Catalysts : Employ CuI (1.16 g per 8.61 mmol substrate) under nitrogen to stabilize reactive intermediates and reduce side reactions .
  • Purification : Recrystallization from methanol or hot ethyl acetate effectively isolates the compound, as shown in analogous pyrrolidine derivatives .
  • Monitoring : Track reaction progress via TLC (e.g., 70:30 EtOAc:hexanes, Rf = 0.49) .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer: Combine NMR, HRMS, and IR for structural validation:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign proton environments (e.g., aromatic δ 7.71 ppm, hydroxyl δ 8.62 ppm) and carbon shifts (e.g., pyrrolidine carbons at 50–55 ppm) .
  • HRMS : Confirm molecular weight (e.g., m/z 335.1512 [M+H]<sup>+</sup> with <1 ppm error) .
  • IR : Identify functional groups (e.g., OH stretch ~3200 cm<sup>−1</sup>) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Prioritize enzyme/receptor binding and cytotoxicity assays:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC50 determination .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity .

Advanced Research Questions

Q. How can computational approaches predict the compound’s interactions with biological targets?

Methodological Answer: Leverage molecular docking and dynamics simulations:

  • Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., viral proteases) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • AI-Driven Optimization : Train machine learning models on existing bioactivity data to predict modifications for enhanced binding .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Address discrepancies through iterative validation:

  • Re-evaluate Force Fields : Adjust partial charges or torsional parameters in simulations to better match experimental binding kinetics .
  • Experimental Controls : Repeat assays under varied conditions (e.g., pH, temperature) to identify confounding factors .
  • Multi-Omics Integration : Cross-reference transcriptomic or metabolomic data to confirm target engagement .

Q. How does stereochemistry influence the compound’s biological activity?

Methodological Answer: Separate enantiomers and assess activity:

  • Chiral Chromatography : Use amylose-based columns to resolve enantiomers .
  • Activity Profiling : Test each enantiomer against targets (e.g., IC50 differences >10-fold indicate stereospecificity) .
  • X-Ray Crystallography : Resolve bound enantiomer configurations in target complexes .

Q. What methodologies assess the compound’s environmental persistence and degradation pathways?

Methodological Answer: Conduct environmental fate studies:

  • Hydrolysis/Photolysis : Expose to UV light (254 nm) or buffer solutions (pH 4–9) to track degradation half-lives .
  • Biodegradation : Use OECD 301B tests with activated sludge to measure mineralization rates .
  • Ecotoxicity : Perform Daphnia magna LC50 assays to evaluate aquatic toxicity .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Methodological Answer: Implement solvent recycling and catalysis:

  • Microwave-Assisted Synthesis : Reduce reaction times and energy use (e.g., 30 minutes vs. 12 hours) .
  • Heterogeneous Catalysts : Replace CuI with immobilized Cu nanoparticles to minimize waste .
  • Solvent Recovery : Distill and reuse PEG-400:DMF mixtures .

Q. Safety and Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer: Adhere to OSHA and EPA guidelines:

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for synthesis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Exposure Limits : Monitor airborne concentrations (TLV <1 mg/m<sup>3</sup>) via NIOSH methods .

Q. How can researchers design SAR studies to identify critical functional groups?

Methodological Answer: Systematically modify substituents and assay:

  • Pyrrole Modifications : Replace the inden-ol group with substituted pyridines or triazoles .
  • Activity Cliffs : Compare IC50 values of analogs to pinpoint pharmacophores .
  • QSAR Modeling : Build regression models correlating substituent properties (e.g., logP, polar surface area) with bioactivity .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(1H-pyrrol-3-yl)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C13H13NO/c15-12-7-9-3-1-2-4-11(9)13(12)10-5-6-14-8-10/h1-6,8,12-15H,7H2

InChI Key

WTGAYFIRWBJZLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)C3=CNC=C3)O

Origin of Product

United States

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